molecular formula C32H32IN3O7 B14889483 N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide

Cat. No.: B14889483
M. Wt: 697.5 g/mol
InChI Key: DRFMTRYDEDWHQT-ZGIBFIJWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine involves multiple steps. The starting material is typically 2’-deoxycytidine, which undergoes acetylation at the N4 position and iodination at the 5 position. The 5’-O-DMT (dimethoxytrityl) group is then introduced to protect the hydroxyl group. The reaction conditions often involve the use of acetic anhydride for acetylation, iodine for iodination, and dimethoxytrityl chloride for the protection step .

Industrial Production Methods

Industrial production of N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis machines and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine is unique due to the presence of the iodine atom at the 5 position, which imparts distinct chemical and biological properties. This modification enhances its antiviral and anticancer activities compared to similar compounds .

Properties

Molecular Formula

C32H32IN3O7

Molecular Weight

697.5 g/mol

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C32H32IN3O7/c1-20(37)34-30-26(33)18-36(31(39)35-30)29-17-27(38)28(43-29)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-16,18,27-29,38H,17,19H2,1-3H3,(H,34,35,37,39)/t27-,28+,29+/m0/s1

InChI Key

DRFMTRYDEDWHQT-ZGIBFIJWSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1I)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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